Furo[3,2-c]pyridin-2-ylmethanamine
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Overview
Description
“Furo[3,2-c]pyridin-2-ylmethanamine” is a chemical compound with the CAS number 153863-92-4 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
There are several methods for synthesizing derivatives of “this compound”. For instance, one method involves the preparation of 3-(Furan-2-yl)propenoic acid from furan-2-carbaldehyde under the Perkin’s conditions . The obtained acid is then converted to the corresponding azide, which is cyclized to give furo[3,2-c]pyridin-4(5H)-one . The reaction of pyridone with phosphorus oxychloride renders the chloroderivative, which is treated in the condition of Suzuki coupling reaction with boronic acid to give 4-phenylfuro[3,2-c]pyridine .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using single-crystal X-ray diffraction . The space group transforms from a polar space group of P21 at 173 K to a centrosymmetric space group of P21/c at 293 K .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For example, an Rh-catalyzed tandem reaction was performed to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer, named LIQ-TF .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 148.16 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Properties
IUPAC Name |
furo[3,2-c]pyridin-2-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H,4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKMXPMKWBYBKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617862 |
Source
|
Record name | 1-(Furo[3,2-c]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153863-92-4 |
Source
|
Record name | 1-(Furo[3,2-c]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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